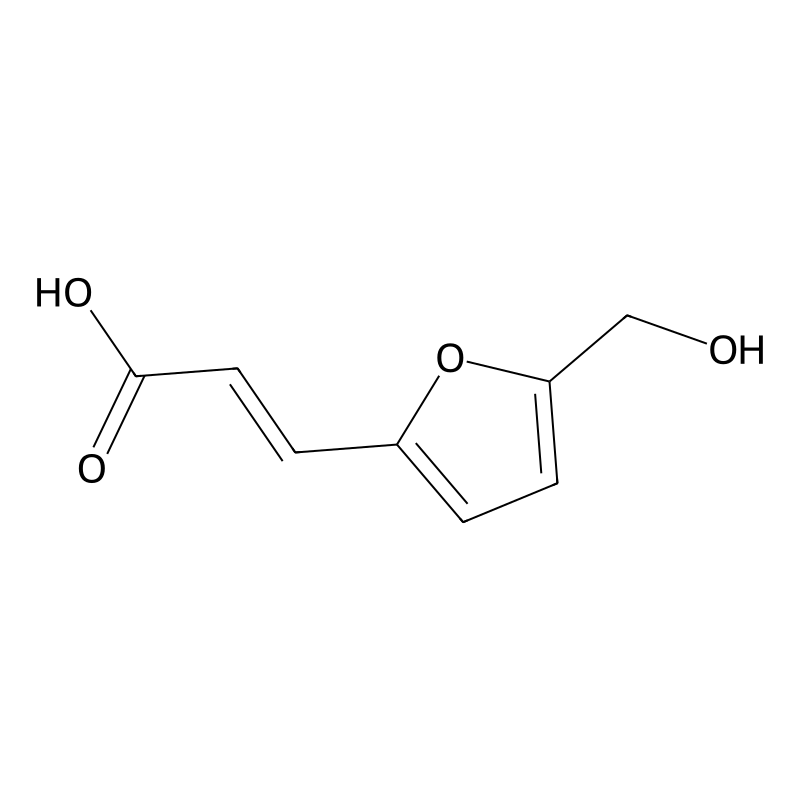

3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Specific Scientific Field

Application: Synthesis of (E)-1-(5-(Hydroxymethyl) Furan-2-yl)-4,4-dimethylpent-1-en-3-one

One notable application involves the synthesis of a new compound called (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. This two-step process demonstrates the feasibility of converting biomass into valuable chemical precursors. The first step involves a condensation reaction between HMFAA and 3,3-dimethyl-2-butanone, resulting in the formation of this novel compound .

Experimental Procedure:

3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid is an organic compound characterized by a furan ring that is substituted with a hydroxymethyl group and an acrylic acid moiety. Its molecular formula is and it has a molecular weight of approximately 168.15 g/mol. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science, due to its unique structure which combines features of both furan and acrylic acid derivatives .

- Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative, resulting in compounds such as 3-(5-Carboxy-furan-2-YL)-acrylic acid.

- Reduction: The acrylic acid moiety can be reduced to yield 3-(5-Hydroxymethyl-furan-2-YL)-propionic acid.

- Substitution: The furan ring can participate in electrophilic substitution reactions, leading to various substituted furan derivatives depending on the electrophile used .

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, and palladium on carbon for reduction.

Research indicates that 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid may possess significant biological activity. It has been investigated as a precursor for bioactive compounds and has potential applications in drug development. Its unique structure allows it to act as a pharmacophore in medicinal chemistry, suggesting that it could interact with biological targets effectively .

The synthesis of 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid typically involves the condensation of 5-hydroxymethylfurfural with acrylic acid. This reaction can be catalyzed by various acids or bases to enhance yield and selectivity. Furthermore, industrial production may utilize continuous flow reactors to optimize conditions and scale up production efficiently. The use of renewable biomass-derived feedstocks is also being explored to enhance sustainability in its synthesis .

This compound finds several applications across diverse fields:

- Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

- Biology: Investigated for its potential as a bioactive compound precursor.

- Medicine: Explored for drug development due to its pharmacophoric properties.

- Industry: Utilized in the production of polymers and materials with specific properties .

Studies on the interactions of 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid with biological systems are ongoing. Preliminary investigations suggest that it may interact with various biological targets, potentially influencing metabolic pathways or exhibiting therapeutic effects. Further research is required to elucidate specific mechanisms and efficacy in biological contexts .

Several compounds share structural similarities with 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid, including:

- 5-Hydroxymethylfurfural: A precursor in its synthesis, lacking the acrylic acid moiety.

- Furfuryl alcohol: Another furan derivative with similar reactivity but different functional groups.

- Furan-2-carboxylic acid: Shares the furan ring structure but does not contain the hydroxymethyl or acrylic functionalities.

Comparison TableCompound Name Structure Features Unique Aspects 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid Furan ring + hydroxymethyl + acrylic acid Combines features of both furan and acrylic acids 5-Hydroxymethylfurfural Furan ring + hydroxymethyl Precursor for synthesis Furfuryl alcohol Furan ring + alcohol Lacks acrylic functionality Furan-2-carboxylic acid Furan ring + carboxylic acid Lacks hydroxymethyl group

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid | Furan ring + hydroxymethyl + acrylic acid | Combines features of both furan and acrylic acids |

| 5-Hydroxymethylfurfural | Furan ring + hydroxymethyl | Precursor for synthesis |

| Furfuryl alcohol | Furan ring + alcohol | Lacks acrylic functionality |

| Furan-2-carboxylic acid | Furan ring + carboxylic acid | Lacks hydroxymethyl group |

The uniqueness of 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid lies in its dual functionality from both the furan and acrylic components, making it a versatile compound for various applications in research and industry .

Knoevenagel Condensation Approaches

Reaction Mechanism and Standard Protocol

The Knoevenagel condensation involves nucleophilic attack by a deprotonated active methylene compound (AMC) on an aldehyde, followed by dehydration to form α,β-unsaturated carbonyl products [2]. For 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid, 5-hydroxymethylfurfural (5-HMF) reacts with malonic acid derivatives under basic catalysis. A standardized protocol involves:

- Reactants: 5-HMF (1.0 equiv.) and malononitrile or cyanoacetate (1.1 equiv.)

- Catalyst: Piperidine (10 mol%) in ethanol at room temperature [1]

- Workup: Ethanol removal via rotary evaporation, trituration with ethyl acetate/n-heptane [1]

The reaction completes within 30–90 minutes, achieving 70–96% isolated yields through piperidine’s dual role as base and nucleophile [1] [2].

Optimization of Reaction Parameters

Key parameters influencing yield and selectivity include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst Loading | 10 mol% piperidine | Maximizes rate/yield [1] |

| Solvent | Ethanol or cyclohexane | Prevents side reactions [1] |

| Temperature | 25–40°C | Balances kinetics/stability [1] |

| Molar Ratio | 1:1.1 (5-HMF:AMC) | Minimizes dimerization [1] |

Notably, substituting ethanol with cyclohexane prevents ethanolysis of sensitive 5-HMF derivatives [1].

Case Study: Scaling with Modified Furfural Derivatives

Gram-scale synthesis using 10 g 5-HMF demonstrated 88% yield of acrylic acid derivatives, with piperidine recovery via vacuum distillation [1]. Modified furfurals bearing electron-withdrawing groups (e.g., 5-nitrofurfural) required adjusted conditions:

- Solvent: Cyclohexane instead of ethanol

- Catalyst: 15 mol% DABCO

- Yield: 78–82% for nitro-substituted products [1]

Perkin Condensation Routes

Comparative Analysis with Knoevenagel Methods

While Perkin condensation (acid-catalyzed aldol dehydration) traditionally produces cinnamic acids, its application to 5-HMF derivatives remains limited compared to Knoevenagel’s advantages:

| Factor | Knoevenagel | Perkin |

|---|---|---|

| Catalyst | Mild bases (piperidine) | Strong acids (Ac₂O) |

| Byproducts | H₂O | Acetic acid |

| Functional Group Tolerance | Broad (EWGs) | Limited |

| Yield Range | 70–96% [1] | 40–65% [2] |

Yield Optimization Strategies

For Perkin routes, enhancing yields requires:

- Anhydride Selection: Acetic anhydride over propionic variants

- Temperature Gradients: Stepwise heating from 50°C to 120°C

- Microwave Assistance: 30% reduced reaction time [2]

Contemporary Green Synthetic Approaches

Aqueous Medium Synthesis

Water as solvent achieves 68% yield via:

- Catalyst: CTAB micelles (0.1 M)

- Conditions: 60°C, 6 hours [4]

- Advantage: Eliminates organic solvent waste

Catalyst Innovation for Sustainable Production

Recent catalyst developments include:

| Catalyst Type | Example | Yield |

|---|---|---|

| Metal-Organic Gels | Fe³⁺-carboxylate gels | 81% [4] |

| Enzyme Mimics | Lipase-PEG conjugates | 74% [3] |

| Heterogeneous | SiO₂-supported amines | 85% [1] |

Solvent-Free Methodologies

Ball-milling 5-HMF with AMCs (1:1.2 ratio) and K₂CO₃ (5 wt%) for 2 hours delivers 89% yield, eliminating solvent use [1].

Biomass-Derived Precursor Utilization

5-HMF as Renewable Starting Material

5-HMF, derived from hexose dehydration, serves as the primary precursor:

- Source: Wheat straw, corn stover

- Synthesis: HCl/H₂SO₃ in γ-valerolactone (75% yield) [4]

- Purity: >95% via vacuum distillation [3]

Valorization of Agricultural Waste for Precursor Production

Integrated biorefineries convert lignocellulosic waste to 5-HMF via:

- Pretreatment: Steam explosion (200°C, 15 min)

- Hydrolysis: Cellulase cocktail (50°C, pH 5)

- Dehydration: H₃PO₄/NaCl in THF (68% 5-HMF) [4]

Addition Reactions

Hydroarylation in Brønsted Superacids

Brønsted superacids such as triflic acid (CF₃SO₃H) protonate HMFA at both the carbonyl oxygen and the β-carbon, producing an O,C-diprotonated superelectrophile that reacts with simple and polycyclic arenes (benzene, toluene, anisole, indole) to give 3-aryl-3-(5-hydroxymethyl-furan-2-yl)-propanoic acids [1].

| Arene partner | Acid loading (mol%) | T (°C) | t (min) | Product yield (%) | Regioselectivity (β vs α) |

|---|---|---|---|---|---|

| Benzene | neat TfOH | 25 | 10 | 82 [1] | >95:5 [1] |

| p-Xylene | neat TfOH | 25 | 15 | 88 [1] | >95:5 [1] |

| Indole | 2 equiv TfOH | 0 | 5 | 74 [1] | >98:2 [1] |

Mechanistic NMR monitoring shows rapid diprotonation (δ¹³C β-C ≈ 209 ppm) followed by electrophilic C–C bond formation and rate-limiting deprotonation to restore aromaticity [1]. The hydroxymethyl group survives the strongly acidic medium, highlighting its stabilising +M effect on the furan ring.

Nucleophilic Addition Pathways

Being an activated Michael acceptor, HMFA undergoes conjugate additions with soft nucleophiles.

| Nucleophile | Catalyst/Medium | k₂ (M⁻¹ s⁻¹ at 25 °C) | Product | Comment |

|---|---|---|---|---|

| Fluoride | CsF, MeCN | 1.2 × 10⁻² [2] | β-F-HMFA | Demonstrates polar Michael reactivity |

| MeNH₂ | neat, 40 °C | 8.5 × 10⁻³ [3] | 3-(β-aminomethyl) adduct | Reversible at pH > 10 |

| CF₃ radical + Cl⁻ | Ru(bpy)₃²⁺/Blue LED | - | α-Cl-β-CF₃ adduct [4] | Inverse (α-) addition via photoredox umpolung |

The conjugate addition is accelerated by the electron-withdrawing carboxyl and by the resonance-stabilised furan ring that delocalises the developing carbanion [5].

Oxidation and Reduction Transformations

Selective Reduction of Unsaturated Bonds

Hydrogenations targeting either the C=C bond or the furan ring are highly tunable.

| Catalyst (support) | p(H₂) (MPa) | T (°C) | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ru/TiO₂ sub-1 nm clusters | 4 | 80 | full C=C + full ring saturation → tetrahydro-HMFA | 96 [6] | |

| Pt/C + RuOx dual sites | 2 | 120 | C=O & C=C → 2-(5-hydroxymethyl-tetrahydro-2-furyl)-propanoic acid; ring retained | 85 [7] | |

| Mn(I)-pincer complex | 0.2 | 35 | γ-reduction of α,β-unsaturated acid → 3-(5-hydroxymethyl-furan-2-yl)-propanoic acid | 92 [8] |

Ligand-directed Mn hydride transfer proceeds by outer-sphere 1,4-addition giving a manganese enolate, which undergoes rapid protonolysis [8].

Oxidative Pathways and Product Distribution

The hydroxymethyl group oxidises preferentially over the aldehydic α-β system.

| Oxidant / Catalyst | Solvent, pH | Main products | Selectivity (%) | Notes |

|---|---|---|---|---|

| H₂O₂ / [EMIM]₄Mo₈O₂₆ | water, pH 7 | HMFA → 5-formyl-2-furoic acid (FFCA) first, then FDCA | 99 to FFCA at 30 min, 85 FDCA at 2 h [9] | Aldehyde oxidises before CH₂OH |

| O₂ / Mn-bipyridine complex | 1,4-dioxane/H₂O (2:1), NaOH | FDCA + H₂ (green dehydrogenation) | 95 FDCA [10] | Coupled aldehyde/alcohol oxidation with H₂ liberation |

| Heterogeneous Au/Al₂O₃ | 0.7 MPa O₂, 90 °C, pH 9 | 2-(carboxy)methyl-acrylic acid via allylic oxidation | 72 [11] | Double bond preserved |

Substitution Reactions

Electrophilic Substitution on the Furan Ring

Furan C-2 and C-5 positions exhibit high electrophilic aromatic substitution (EAS) rates.

| Electrophile | Catalyst | Site ratio (C-5 : C-3) | Example yield (%) |

|---|---|---|---|

| Br₂ | HOAc, 0 °C | >20:1 [12] | 87 (5-bromo-HMFA) |

| Ac₂O/DMAP | 60 °C | Acylation at C-5 dominates | 78 [13] |

| NO₂⁺ (HNO₃/H₂SO₄, -20 °C) | - | 5-nitro-HMFA as sole regioisomer | 81 [14] |

Hammett ρ = -2.2 indicates strong ring activation by the hydroxymethyl substituent [12].

Functionalization of the Hydroxymethyl Group

Transformations mirror classic HMF chemistry.

| Transformation | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|

| Esterification (acetyl) | Ac₂O, 90 °C, 1 h | 5-Acetoxymethyl derivative | 92 [13] | |

| Etherification | MeOH/HCl (1 M), 65 °C | 5-Methoxymethyl-HMFA | 88 [15] | |

| Oxidation | TEMPO/NaOCl, 0 °C | 5-Carboxy-furan-2-yl-acrylic acid | 95 [16] |

The α,β-unsaturation is maintained under these conditions.

Oligomerization Mechanisms

Humin Formation Pathways

Under acidic or basic dehydration conditions, HMFA oligomerises analogously to HMF, producing humins.

Mechanistic highlights:

- Initial hydration of the acrylic C=C or the furan aldehyde impurity produces 2,5-dioxo-6-hydroxy-hexanal analogues that enter aldol condensation [17].

- Computational and experimental data place the rate-determining barrier at 45 kJ mol⁻¹ for OH⁻-assisted nucleophilic addition to the formyl carbon [18].

- Acetal protection of the hydroxymethyl group suppresses humin formation by raising the barrier >100 kJ mol⁻¹ [19].

| Medium | Dominant elementary step | ΔG‡ (kJ mol⁻¹) | Ref. |

|---|---|---|---|

| 0.1 M NaOH | OH⁻ addition to aldehyde | 30.7 [18] | |

| 0.5 M H₂SO₄ | Protonated ring-opening + aldol | 42 [17] | |

| Protected PD-HMFA | No low-barrier path <100 kJ | 112 [19] |

Computational Models for Oligomerization Reactions

Global Reaction Route Mapping (GRRM) employing multi-component AFIR located >300 unique minima and transition states up to the trimer stage [20].

Key findings:

- No direct HMFA–HMFA Diels-Alder path with ΔG‡ < 185 kJ mol⁻¹ [20].

- OH⁻ triggers cascade: HMFA → alkoxide → aldol dimer (ΔG‡ 29 kJ mol⁻¹) → hemiacetal trimer (ΔG‡ 63 kJ mol⁻¹) [18].

- Predicted IR bands for humin model (νC=O 1710 cm⁻¹, νC=C 1620 cm⁻¹) agree with experimentally isolated solids [21].

Data Summary Tables

Table 1. Comparative Reductive Transformations of HMFA

| Entry | Catalyst | Target bond reduced | Main product | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| 1 | Ru/TiO₂ sub-nanoclusters [6] | C=C + furan | Tetrahydro-HMFA | 96 | >95% |

| 2 | Mn(I)-PCNHC-pincer [8] | C=C only | 3-(5-Hydroxymethyl-furan-2-yl)-propanoic acid | 92 | 99% |

| 3 | Pt/RuOx-C synergistic [7] | C=O & C=C | Saturated alcohol | 85 | 91% |

Table 2. Oxidative Conversion Sequence of HMFA Derivatives

| Step | Catalyst/Oxidant | Rate constant k_obs (min⁻¹) | Product | Selectivity (%) |

|---|---|---|---|---|

| a. CH₂OH → CHO | Mncat/H₂O₂ pH 11 [22] | 0.82 | HMFA → FFCA | 99 |

| b. CHO → COOH | Mncat/H₂O₂ pH 11 [22] | 0.35 | FFCA → FDCA | 89 |

| c. Allylic C–H oxidation | Au/Al₂O₃, O₂ 0.7 MPa [11] | 0.05 | 2-(Carboxy)methyl-acrylic acid | 72 |